

An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: *trans-4-Fluorocyclohexanecarboxylic Acid*

Cat. No.: *B123377*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated cycloalkane derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclohexane ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles of parent molecules.^[1] Its rigid trans-conformation provides a well-defined three-dimensional structure, making it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core characteristics of **trans-4-fluorocyclohexanecarboxylic acid**, including its physicochemical properties, spectroscopic data, synthesis, and its notable application in the development of Very Late Antigen-4 (VLA-4) antagonists.

Physicochemical Properties

Trans-4-Fluorocyclohexanecarboxylic acid is a white crystalline solid at room temperature. ^[1] The presence of the highly electronegative fluorine atom influences its polarity and hydrogen bonding capabilities. It exhibits slight solubility in water but is readily soluble in organic solvents such as methanol and ethanol.

Table 1: Physicochemical Properties of **trans-4-Fluorocyclohexanecarboxylic Acid**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ FO ₂	[2]
Molecular Weight	146.16 g/mol	[2]
Melting Point	Approximately 85 °C	[1]
Boiling Point	No data available	
pKa	No experimental data available. Predicted values may vary.	
Appearance	White crystalline solid	[1]
Solubility	Slightly soluble in water; soluble in ethanol, methanol	[1]
CAS Number	174771-54-1	[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **trans-4-Fluorocyclohexanecarboxylic Acid**. While experimental spectra for this specific compound are not readily available in public databases, the following tables summarize the expected chemical shifts and absorption bands based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.6 - 4.8	dm	1H	H-4 (axial)
2.3 - 2.4	tt	1H	H-1 (axial)
1.9 - 2.1	m	4H	H-2, H-6 (equatorial & axial)
1.5 - 1.7	m	4H	H-3, H-5 (equatorial & axial)

Note: Predicted data from the Human Metabolome Database.

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~180	C=O (Carboxylic acid)
88 - 90 (d, $^1\text{JCF} \approx 170$ Hz)	C-4
~45	C-1
30 - 35 (d, $^2\text{JCF} \approx 20$ Hz)	C-3, C-5
25 - 30	C-2, C-6

Note: Chemical shifts are estimated based on typical values for fluorocyclohexanes and cyclohexanecarboxylic acids. The carbon attached to fluorine will appear as a doublet due to coupling.

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800 - 3300	Broad	O-H stretch (Carboxylic acid)
~2940, ~2860	Medium-Strong	C-H stretch (Cyclohexane)
~1700	Strong	C=O stretch (Carboxylic acid)
1050 - 1150	Strong	C-F stretch

Table 5: Expected Mass Spectrometry Fragmentation

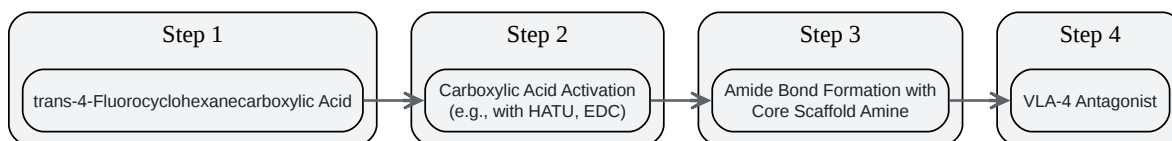
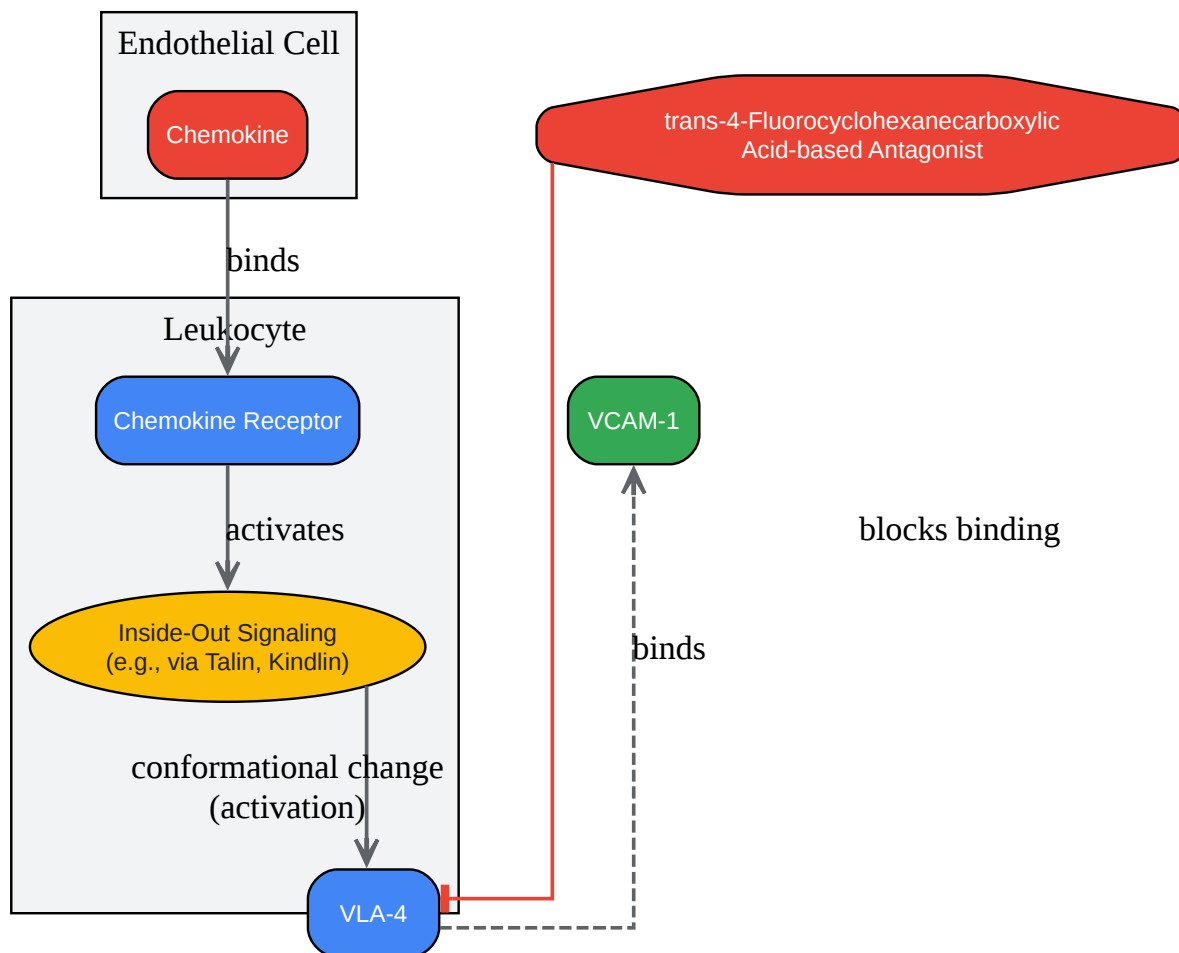
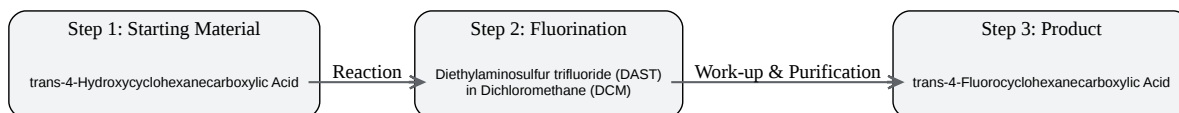
m/z	Interpretation
146	[M] ⁺ (Molecular ion)
126	[M - HF] ⁺
101	[M - COOH] ⁺
81	[C ₆ H ₉] ⁺

Experimental Protocols

Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

A common synthetic route to **trans-4-Fluorocyclohexanecarboxylic Acid** involves the fluorination of a suitable precursor, such as a hydroxy- or keto-substituted cyclohexanecarboxylic acid derivative. Below is a plausible experimental protocol based on known fluorination reactions of similar substrates.

Reaction Scheme:



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References

- 1. 174771-54-1(trans-4-fluorocyclohexanecarboxylic acid) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C₇H₁₁FO₂ | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
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